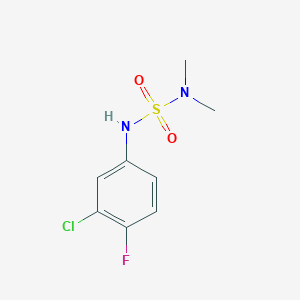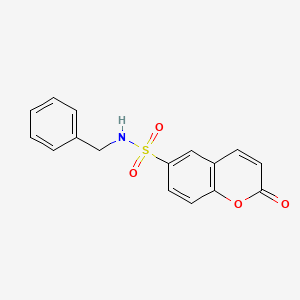
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone, also known as PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) pathway. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, cardiovascular, and inflammatory disorders.
Mecanismo De Acción
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone inhibits the ERK pathway by binding to the ATP-binding site of the ERK kinase (MEK) enzyme. This binding prevents the phosphorylation of ERK, which is a downstream effector of the pathway. ERK is known to regulate various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway by 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone leads to the inhibition of these processes, thereby reducing the growth and proliferation of cancer cells, reducing cardiac hypertrophy and fibrosis, and reducing inflammation.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to have several biochemical and physiological effects in various studies. In cancer research, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to inhibit the phosphorylation of ERK and its downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis. In cardiovascular diseases, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to reduce the expression of hypertrophic and fibrotic markers, leading to the reduction of cardiac hypertrophy and fibrosis. In inflammatory disorders, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various disease models, providing a strong foundation for further research. However, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can limit its therapeutic efficacy in vivo.
Direcciones Futuras
For research include studying 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone in combination with other chemotherapeutic agents, animal models, and clinical trials, as well as optimizing the synthesis method and improving its bioavailability. Overall, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has significant potential for therapeutic applications in various diseases, and further research is warranted to explore its full potential.
Métodos De Síntesis
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone can be synthesized by several methods, including the reaction of 2-chloro-4-nitrobenzyl alcohol with methylthioacetic acid, followed by cyclization with cyanamide and deprotection with sodium methoxide. Another method involves the reaction of 4-chlorobenzyl chloride with methylthiourea, followed by cyclization with cyanamide and deprotection with sodium methoxide. These methods have been reported in various research articles and have been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to inhibit the growth and proliferation of cancer cells by blocking the ERK pathway. This pathway is known to be dysregulated in many types of cancers, and its inhibition has been shown to have therapeutic benefits. 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has also been studied in cardiovascular diseases, where it has been shown to reduce cardiac hypertrophy and fibrosis. In inflammatory disorders, 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. These studies have provided strong evidence for the potential therapeutic applications of 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone in various diseases.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methylsulfanylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-11-6-7-15(12(16)14-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOFAEBMYVPULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)N(C=C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)


![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)